![molecular formula C3H4 B1606906 Propyne-d4 CAS No. 6111-63-3](/img/structure/B1606906.png)
Propyne-d4
Overview
Description
Propyne-d4 is a stable, non-toxic and non-flammable deuterated isotopologue of propyne (acetylene). It is a colorless gas that has a boiling point of -104.7°C and is a liquid at temperatures below -90°C. Propyne-d4 has been widely used in the scientific research community due to its unique properties and its ability to be used as a tracer in a variety of experiments.
Scientific Research Applications
Synthesis and Preparation
- Propyne-d4 has been synthesized through the reaction of deuterium oxide with magnesium carbide, Mg2C3. This process yields propyne-d4 with good efficiency (Leitch & Renaud, 1952). Additionally, propyne-d4 has been used in the preparation of other organic deuterium compounds, such as 1,1,2,2-tetrachloropropane-d4, by chlorination processes (Leitch, 1953).
Catalysis and Reaction Studies
- Research has explored the gas-phase hydrogenation of propyne to propene over various heterogeneous catalysts. The study aimed to understand structure-selectivity-activity relationships and identify ways to design more selective catalysts (Bridier, López, & Pérez–Ramírez, 2010). Another study investigated the partial hydrogenation of propyne over copper-based catalysts, examining variables like copper dispersion and catalytic behavior at different temperatures (Bridier, López, & Pérez–Ramírez, 2010).
Spectroscopy and Kinetics
- Propyne-d4 has been used in high-temperature reaction kinetics studies. A dual-comb spectrometer interfaced with a shock tube provided insights into a reaction between propyne and oxygen under pre-ignition conditions (Pinkowski et al., 2019). The absolute infrared intensities of propyne-d0 and propyne-d3 were measured, contributing to the understanding of molecular vibrational modes (Bode, Smit, Visser, & Verkruijsse, 1980).
Application in Synthesis
- Propyne-d4 has been utilized in the synthesis of other compounds, such as acetone-d6, demonstrating its versatility in the field of organic chemistry (Hunziker, Good, Meyer, & Günthard, 1962). It has also been employed in the synthesis of deuterated polypropylenes, contributing to studies in polymer chemistry (Murahashi, Nozakura, & Yasufuku, 1964).
properties
IUPAC Name |
1,3,3,3-tetradeuterioprop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-BMQYTIHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210002 | |
Record name | Propyne-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
44.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyne-d4 | |
CAS RN |
6111-63-3 | |
Record name | Propyne-d4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006111633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyne-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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